molecular formula C14H16OSSi B14853366 5-(3-(Trimethylsilyl)phenyl)thiophene-2-carbaldehyde

5-(3-(Trimethylsilyl)phenyl)thiophene-2-carbaldehyde

Cat. No.: B14853366
M. Wt: 260.43 g/mol
InChI Key: JEHOMJASRISOKO-UHFFFAOYSA-N
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Description

5-(3-(Trimethylsilyl)phenyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .

Preparation Methods

The synthesis of 5-(3-(Trimethylsilyl)phenyl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate aldehydes under controlled conditions. Industrial production methods often utilize catalysts and specific reaction conditions to optimize yield and purity .

Mechanism of Action

The mechanism of action of 5-(3-(Trimethylsilyl)phenyl)thiophene-2-carbaldehyde involves its interaction with molecular targets through various pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its unique structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological and electronic applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H16OSSi

Molecular Weight

260.43 g/mol

IUPAC Name

5-(3-trimethylsilylphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C14H16OSSi/c1-17(2,3)13-6-4-5-11(9-13)14-8-7-12(10-15)16-14/h4-10H,1-3H3

InChI Key

JEHOMJASRISOKO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)C2=CC=C(S2)C=O

Origin of Product

United States

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